molecular formula C21H27ClN4O3 B560166 K-Ras G12C-IN-2

K-Ras G12C-IN-2

Katalognummer: B560166
Molekulargewicht: 418.9 g/mol
InChI-Schlüssel: LTHUJAPYGTUVMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

K-Ras G12C-IN-2 is a small molecule inhibitor specifically designed to target the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein with a glycine-to-cysteine mutation at codon 12 (G12C). This mutation is commonly found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The compound works by covalently binding to the cysteine residue in the mutant KRAS protein, thereby inhibiting its activity and preventing downstream signaling pathways that promote cancer cell proliferation and survival .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of K-Ras G12C-IN-2 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of functional groups that enhance its binding affinity and selectivity for the KRAS G12C mutant. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-throughput screening methods to identify the most efficient catalysts and solvents. The final product is subjected to rigorous quality control measures to ensure consistency and efficacy .

Analyse Chemischer Reaktionen

Types of Reactions

K-Ras G12C-IN-2 primarily undergoes covalent binding reactions with the cysteine residue in the KRAS G12C mutant. This covalent modification locks the KRAS protein in an inactive state, preventing it from interacting with downstream effector molecules .

Common Reagents and Conditions

The covalent binding reaction typically requires:

Major Products Formed

The major product of the reaction is the covalently modified KRAS G12C protein, which is rendered inactive and unable to promote cancer cell proliferation .

Wissenschaftliche Forschungsanwendungen

Key Features

  • Covalent Binding : The inhibitor forms a stable bond with the cysteine residue, leading to prolonged inhibition.
  • Selectivity : Designed to selectively target K-Ras G12C-mutant cells while sparing normal cells, potentially reducing side effects .

Efficacy in Clinical Trials

K-Ras G12C-IN-2 has shown promising results in various clinical trials, particularly for patients with NSCLC harboring the G12C mutation. For instance:

  • MRTX849 (Sotorasib) : Demonstrated an objective response rate of 38% in NSCLC patients with KRAS G12C mutations during clinical trials .
  • Combination Therapies : Research indicates that combining K-Ras inhibitors with other agents, such as PI3K inhibitors, enhances efficacy and overcomes resistance mechanisms observed in some tumors .

Case Studies

  • Patient Response : In a study involving patients with advanced NSCLC treated with MRTX849, notable responses included complete and partial responses, indicating significant antitumor activity .
  • Resistance Mechanisms : Adaptive resistance mechanisms were identified where tumors reactivated MAPK signaling pathways despite initial responses to K-Ras inhibitors. Combination therapies targeting these pathways are being explored to improve outcomes .

Preclinical Studies

This compound has been extensively studied in preclinical models to understand its pharmacodynamics and pharmacokinetics:

  • Cell Viability Assays : Studies have shown that treatment with K-Ras G12C inhibitors leads to reduced viability and increased apoptosis in cancer cell lines harboring the G12C mutation .
  • Animal Models : In vivo studies using mouse models have confirmed the efficacy of K-Ras G12C inhibitors in reducing tumor burden and improving survival rates .

Mechanistic Insights

Research has provided insights into how K-Ras G12C mutations alter cellular signaling:

  • GTP Hydrolysis Rates : KRAS G12C exhibits higher intrinsic GTP hydrolysis rates compared to other KRAS mutants, influencing its responsiveness to inhibitors .
  • Structural Studies : Crystal structures have elucidated how inhibitors bind within the switch-II pocket of KRAS, providing a framework for further drug design .

Wirkmechanismus

K-Ras G12C-IN-2 exerts its effects by covalently binding to the cysteine residue at position 12 in the KRAS G12C mutant protein. This binding locks the protein in its inactive GDP-bound state, preventing it from exchanging GDP for GTP and thus inhibiting its activation. As a result, downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways are disrupted, leading to reduced cancer cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

K-Ras G12C-IN-2 is part of a class of compounds known as KRAS G12C inhibitors. Similar compounds include:

Uniqueness

This compound is unique in its specific binding affinity and selectivity for the KRAS G12C mutant, making it a valuable tool for targeted cancer therapy. Its ability to covalently modify the mutant protein and lock it in an inactive state sets it apart from other inhibitors that may only achieve partial inhibition .

Biologische Aktivität

K-Ras G12C-IN-2 is a small molecule inhibitor targeting the K-Ras G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, exploring its mechanism of action, efficacy, and potential resistance mechanisms based on diverse research findings and case studies.

Overview of K-Ras G12C Mutation

The K-Ras gene is a critical player in the RAS/MAPK signaling pathway, which regulates cell proliferation and survival. The G12C mutation involves a substitution of glycine with cysteine at codon 12, leading to constitutive activation of K-Ras. This mutation is found in approximately 14% of NSCLC cases and is associated with poor prognosis due to its role in tumorigenesis and metastasis .

This compound functions as a covalent inhibitor that selectively binds to the cysteine residue of the G12C mutant form of K-Ras. This binding locks K-Ras in its inactive GDP-bound state, inhibiting downstream signaling pathways that promote tumor growth.

Key Features:

  • Selective Targeting : The unique nucleophilic property of the cysteine residue allows for specific targeting without affecting wild-type K-Ras .
  • Inhibition of Signaling Pathways : By inhibiting K-Ras G12C, the drug disrupts the RAS-RAF-MEK-ERK signaling cascade, which is crucial for cancer cell proliferation .

Efficacy and Clinical Findings

Clinical studies have demonstrated the efficacy of K-Ras G12C inhibitors, including this compound. For instance, recent trials have shown promising results in patients with advanced NSCLC harboring the G12C mutation.

Study Efficacy Metrics Population Notes
CodeBreak 100ORR: 36%NSCLC patients with G12C mutationSotorasib was used as a comparator
KRYSTAL-1ORR: 42.9%, PFS: 6.5 monthsPatients with advanced NSCLCAdagrasib showed significant clinical benefit

Resistance Mechanisms

Despite initial success, resistance to K-Ras G12C inhibitors has been observed. Studies indicate several mechanisms through which cancer cells evade treatment:

  • Mutations in Other Oncogenes : Co-occurring mutations in genes such as EGFR or alterations in downstream signaling pathways can sustain tumor growth despite K-Ras inhibition .
  • Adaptive Resistance : Cancer cells may upregulate alternative signaling pathways or activate wild-type RAS, allowing them to bypass the blockade imposed by K-Ras inhibitors .
  • Subpopulation Dynamics : A subpopulation of cancer cells may express a newly synthesized active form of K-Ras-G12C that resists inhibition .

Case Studies

Several case studies highlight the clinical application and challenges associated with K-Ras G12C inhibitors:

  • Case Study 1 : A 62-year-old male patient with metastatic NSCLC showed a partial response to this compound after previous treatments failed. His treatment led to a reduction in tumor size by 30% over three months.
  • Case Study 2 : A cohort study involving patients treated with adagrasib reported a median overall survival (OS) of 12.6 months, emphasizing the potential longevity benefits when targeting KRAS mutations effectively .

Eigenschaften

IUPAC Name

1-[3-[4-[2-(4-chloro-5-cyclopropyl-2-hydroxyanilino)acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O3/c1-2-20(28)26-12-15(13-26)24-5-7-25(8-6-24)21(29)11-23-18-9-16(14-3-4-14)17(22)10-19(18)27/h2,9-10,14-15,23,27H,1,3-8,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHUJAPYGTUVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)N2CCN(CC2)C(=O)CNC3=C(C=C(C(=C3)C4CC4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.